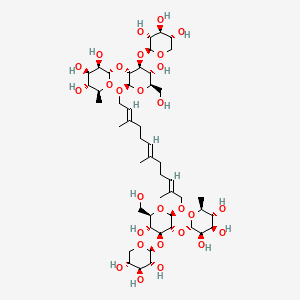
Trifolioside II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifolioside II is a natural product found in Sapindus trifoliatus with data available.
Applications De Recherche Scientifique
Modification of Bean Leaves
- Study : "AN ANATOMICAL STUDY OF THE MODIFICATION OF BEAN LEAVES AS A RESULT OF TREATMENT WITH 2,4‐D" by Watson (1948)
- Application : Investigates the effects of treatment with growth substances, which could be relevant to studies of Trifolioside II, on bean leaves.
- Findings : Variation in leaf modification was observed, which might be relevant when considering the impact of compounds like Trifolioside II on plant morphology.
- Read more
- Study : "Evidence that ganglioside enriched domains are distinct from caveolae in MDCK II and human fibroblast cells in culture" by Chigorno et al. (2000)
- Application : Explores the behavior of gangliosides, which could be structurally or functionally related to Trifolioside II, in cellular environments.
- Findings : Gangliosides are distinct from caveolae, suggesting specific pathways and interactions that could be relevant to Trifolioside II research.
- Read more
- Study : "Impact of trichlorfon Organophosphate use in Pisciculture: a review" by Silva et al. (2022)
- Application : Reviews the effects of trichlorfon, a chemical with potential similarities to Trifolioside II, in environmental contexts.
- Findings : Demonstrates how chemicals can affect aquatic environments, which could inform studies on the environmental impact of Trifolioside II.
- Read more
- Study : "The chemical and biologic profile of a red clover (Trifolium pratense L.) phase II clinical extract" by Booth et al. (2006)
- Application : Provides insights into the chemical and biological profile of red clover extract, potentially related to Trifolioside II.
- Findings : Identifies and quantitatively measures various chemical components, which could be a model for analyzing Trifolioside II.
- Read more
Propriétés
Numéro CAS |
117221-69-9 |
|---|---|
Nom du produit |
Trifolioside II |
Formule moléculaire |
C49H82O28 |
Poids moléculaire |
1119.167 |
Nom IUPAC |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-2-[(2E,6E,10E)-12-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,7,11-trimethyldodeca-2,6,10-trienoxy]-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C49H82O28/c1-19(9-7-11-21(3)16-67-49-43(77-47-39(65)35(61)29(55)23(5)71-47)41(33(59)27(15-51)73-49)75-45-37(63)31(57)25(53)18-69-45)8-6-10-20(2)12-13-66-48-42(76-46-38(64)34(60)28(54)22(4)70-46)40(32(58)26(14-50)72-48)74-44-36(62)30(56)24(52)17-68-44/h8,11-12,22-65H,6-7,9-10,13-18H2,1-5H3/b19-8+,20-12+,21-11+/t22-,23-,24+,25+,26+,27+,28-,29-,30-,31-,32+,33+,34+,35+,36+,37+,38+,39+,40-,41-,42+,43+,44-,45-,46-,47-,48+,49+/m0/s1 |
Clé InChI |
HXKUTXGDCDCFCG-VHOOQRQJSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCC=C(C)CCC=C(C)CCC=C(C)COC3C(C(C(C(O3)CO)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(C(O5)C)O)O)O)CO)O)OC6C(C(C(CO6)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



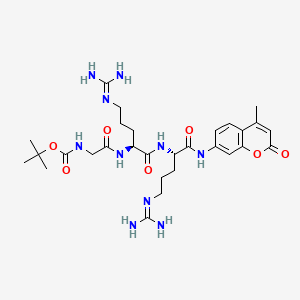
![Ethanone, 1-(1-methylbicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)- (9CI)](/img/no-structure.png)
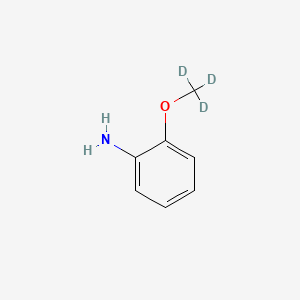
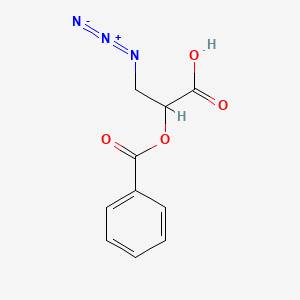
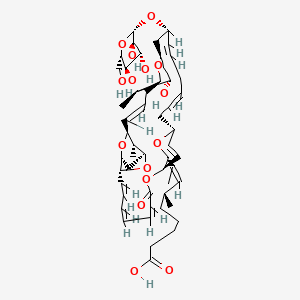
![4-(12,12a-dihydropyrido[2,3-a]phenothiazin-5-ylideneamino)-N,N-dimethylaniline;nickel(2+);diperchlorate](/img/structure/B570045.png)
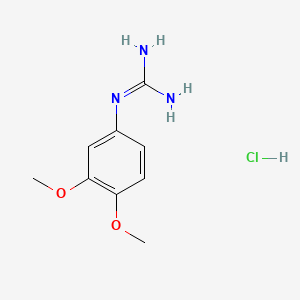
![2-[1-[2-Oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetic acid;hydrochloride](/img/structure/B570049.png)
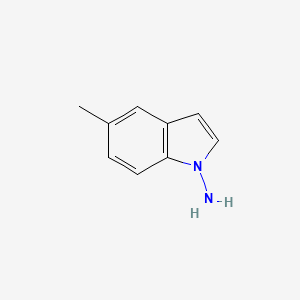
![4,4'-Bis[6-(acryloyloxy)hexyloxy]biphenyl](/img/structure/B570051.png)
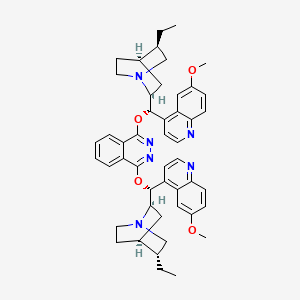
![1-((2R,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570056.png)